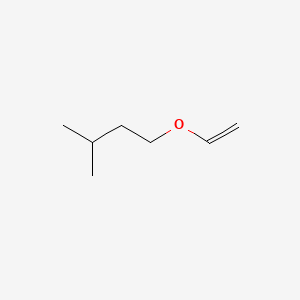Vinylisopentyl ether
CAS No.: 39782-38-2
Cat. No.: VC18412183
Molecular Formula: C7H14O
Molecular Weight: 114.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 39782-38-2 |
|---|---|
| Molecular Formula | C7H14O |
| Molecular Weight | 114.19 g/mol |
| IUPAC Name | 1-ethenoxy-3-methylbutane |
| Standard InChI | InChI=1S/C7H14O/c1-4-8-6-5-7(2)3/h4,7H,1,5-6H2,2-3H3 |
| Standard InChI Key | QIUCYKBVFAPWRR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCOC=C |
Introduction
Structural and Nomenclature Considerations
Vinylisopentyl ether is theorized to consist of a vinyl group (–CH=CH₂) bonded to an isopentyl (3-methylbutyl) group via an oxygen atom. Its hypothesized structure is CH₂=CH–O–CH₂CH₂CH(CH₃)₂. This classification aligns with general vinyl ethers, which follow the formula R–O–CH=CH₂, where R represents an alkyl or substituted alkyl group .
Comparative Analysis of Analogous Compounds
Data from structurally similar vinyl ethers, such as isobutyl vinyl ether (CAS 109-53-5), provide insights into potential characteristics :
| Property | Isobutyl Vinyl Ether | Inferred for Vinylisopentyl Ether |
|---|---|---|
| Molecular Formula | C₆H₁₂O | C₇H₁₄O |
| Boiling Point | 83°C | ~100–120°C (estimated) |
| Density | 0.769 g/cm³ | 0.78–0.82 g/cm³ |
| Water Solubility | 0.7 g/L (25°C) | <0.5 g/L |
| Flash Point | 8°F (-13°C) | ~20–30°F (-6–-1°C) |
The extended alkyl chain in isopentyl likely increases hydrophobicity and boiling point compared to shorter-chain analogs .
Synthesis Pathways
While no direct methods for vinylisopentyl ether synthesis are documented, established routes for analogous vinyl ethers suggest feasible approaches:
Acid-Catalyzed Addition of Alcohols to Acetylene
A common industrial method involves reacting acetylene with isopentyl alcohol in the presence of a base (e.g., KOH) at elevated temperatures :
This exothermic reaction typically requires careful temperature control (30–80°C) to avoid polymerization .
Transetherification
Vinylation of isopentyl alcohol using pre-existing vinyl ethers (e.g., ethyl vinyl ether) under acid catalysis:
This method benefits from milder conditions but may yield mixtures requiring fractional distillation .
Physicochemical Properties
Extrapolating from isobutyl vinyl ether :
Thermal Stability
Vinylisopentyl ether is expected to exhibit low thermal stability, with a propensity for peroxide formation upon air exposure. Stabilizers such as KOH (0.01–0.1%) would be critical to inhibit autoxidation during storage .
Polymerization Behavior
Like other vinyl ethers, cationic polymerization initiated by Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids (e.g., Tf₂NH) is plausible :
Isopentyl’s bulky substituent may favor syndiotactic or isotactic configurations depending on catalyst choice .
Research Gaps and Future Directions
The absence of direct data on vinylisopentyl ether highlights opportunities for:
-
Synthetic Studies: Optimizing purification methods to isolate mono-vinyl ethers from divinyl byproducts .
-
Tacticity Control: Exploring chiral Brønsted acid catalysts for stereoregular polymer synthesis .
-
Bio-based Derivatives: Investigating isopentyl analogs from terpene alcohols for sustainable materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume